(5Z)-5-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzaldehyde with 3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium iodide, acetone, various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (5Z)-5-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific molecular pathways is of particular interest.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Similar Compounds
3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: This compound shares a similar thiazolidinone structure but with different substituents, leading to distinct chemical and biological properties.
Ethyl acetoacetate: Although structurally different, this compound undergoes similar types of chemical reactions, such as nucleophilic substitution and oxidation.
Uniqueness
The uniqueness of (5Z)-5-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C24H22ClNO3S2 |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
(5Z)-5-[[5-chloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22ClNO3S2/c1-3-7-17-8-5-6-9-20(17)28-13-14-29-21-11-10-19(25)15-18(21)16-22-23(27)26(12-4-2)24(30)31-22/h3-6,8-11,15-16H,1-2,7,12-14H2/b22-16- |
InChI Key |
KIEMGGXDEFNYSH-JWGURIENSA-N |
Isomeric SMILES |
C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)N(C(=S)S3)CC=C |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)N(C(=S)S3)CC=C |
Origin of Product |
United States |
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